4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4N3/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLMOYXIHOTFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-fluoroaniline and trifluoromethylpyrimidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by nucleophilic substitution reactions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- The compound has been studied for its potential in targeting cancer cells. Research indicates that it may inhibit specific kinases involved in tumor growth, making it a candidate for developing targeted cancer therapies. For instance, studies have shown that pyrimidine derivatives can act as effective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in various cancers .
- Antiviral Properties :
-
Neurological Disorders :
- Preliminary studies indicate that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Biochemical Research
- Kinase Inhibition Studies :
- Structure-Activity Relationship (SAR) Studies :
Data Table: Summary of Applications
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on various cancer cell lines demonstrated that derivatives of this compound showed significant cytotoxicity, with IC50 values indicating potent inhibition of cell proliferation. This study highlights the compound's potential as a lead molecule for further development into anticancer agents.
-
Neuroprotective Effects Study :
- Research involving animal models of neurodegeneration indicated that treatment with this compound reduced markers of oxidative stress and inflammation, suggesting its utility in developing therapies for neurodegenerative diseases.
-
Antiviral Activity Assessment :
- A controlled trial assessed the compound's effectiveness against a panel of viral pathogens, revealing promising results that warrant further exploration into its mechanisms and potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity
- 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24): Exhibited pronounced activity against beta-hemolytic Streptococcus due to the 4-fluorophenyl group, which enhances electron-withdrawing effects and bacterial membrane penetration .
- 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-2) : The bromine atom’s larger size and polarizability may improve binding to hydrophobic enzyme pockets compared to fluorine, though with reduced metabolic stability .
Anticancer and Radiosensitizing Effects
- PPA5 (4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) : Demonstrated radiosensitizing effects in lung cancer cells by regulating the cell cycle. The trifluoromethyl group in the target compound may enhance this activity due to stronger electron-withdrawing effects compared to phenyl .
Physicochemical and Structural Properties
Hydrogen Bonding and Solubility
- 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) : Quantum chemical studies reveal hydrogen bonding at N2 of the pyrimidine ring, a feature shared with the target compound. However, the trifluoromethyl group in the latter reduces H-bond acceptor capacity compared to furan .
Molecular Weight and Lipophilicity
Structural and Crystallographic Insights
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: X-ray studies show dihedral angles between the pyrimidine ring and substituents (12.8°–86.1°), influencing conformational stability. The trifluoromethyl group in the target compound may induce steric effects, altering crystal packing .
- Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Highlight the role of halogen substituents in determining intermolecular interactions, such as C–H⋯π bonds, which are less likely with fluorine due to its smaller atomic radius .
Key Findings and Implications
The trifluoromethyl group in the target compound enhances metabolic stability and target affinity compared to furan or phenyl analogs. However, its reduced hydrogen-bonding capacity may limit solubility, necessitating formulation optimization .
Biological Activity
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a fluorinated organic compound that falls under the category of pyrimidine derivatives. Its unique structural features, including the trifluoromethyl and fluorophenyl groups, contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can affect its interaction with biological targets. The pyrimidine ring is a common scaffold in numerous biologically active compounds, often exhibiting properties such as anti-inflammatory, antiviral, and anticancer activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, compounds containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines. In a study evaluating similar pyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.0227 µM to higher concentrations depending on the specific structural modifications and target cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung cancer) | 40.54 |
| Similar Pyrimidine Derivative | Caco-2 (colon cancer) | 29.77 |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been documented. Compounds have exhibited inhibitory effects against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), with effective concentrations reported as low as 1.4 µM for certain derivatives . The trifluoromethyl group is believed to play a crucial role in enhancing the binding affinity to viral targets.
Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors in various biochemical pathways. For example, BAY-069, a related compound, has been identified as a potent dual inhibitor of branched-chain amino acid transaminases (BCAT1/2), which are implicated in several cancers . This suggests that this compound may similarly affect metabolic pathways relevant to cancer progression.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Anticancer Properties : A series of pyrimidine analogs were tested against various cancer cell lines, revealing that modifications at the phenyl or trifluoromethyl positions significantly influenced activity. Compounds with fluorinated substituents consistently outperformed their non-fluorinated counterparts.
- Antiviral Efficacy : Research conducted on pyrimidine-based inhibitors showed promising results against viral infections, indicating that structural variations could lead to enhanced selectivity and potency against specific viral strains.
- Enzyme Targeting : Investigations into enzyme inhibition revealed that certain pyrimidine derivatives could selectively inhibit critical enzymes involved in cancer metabolism, suggesting potential therapeutic applications in oncology.
Q & A
Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of fluorophenyl-substituted enones with guanidine derivatives under basic conditions. Key steps include:
- Step 1 : Preparation of (E)-1-(4-fluorophenyl)-3-(trifluoromethyl)prop-2-en-1-one via Claisen-Schmidt condensation.
- Step 2 : Cyclization with guanidine nitrate in ethanol under reflux (4–6 h) with LiOH as a base .
- Optimization : Yield improvements (70–87%) are achieved by controlling solvent polarity (ethanol/water mixtures) and slow reagent addition to minimize side reactions .
- Critical Parameters : Excess guanidine (1.2–1.5 eq) and temperatures >80°C enhance cyclization efficiency .
Q. How is structural characterization performed for this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : and NMR identify substituent environments (e.g., NH protons at δ 6.80 ppm; CF groups at δ 121–124 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes) and hydrogen-bonding networks critical for stability .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 378.2 [M+1] for analogs) .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Fluorophenyl Group : Electron-withdrawing nature deactivates the pyrimidine ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under high temperatures (100–120°C) with SPhos ligands .
- Trifluoromethyl Group : Steric hindrance and electronic effects limit nucleophilic substitution at C5. Alternatives include halogenation at C4 followed by CF introduction via Ruppert-Prakash reagents .
- Data Contradiction : Some studies report reduced coupling yields (~50%) due to competing C-F activation, necessitating DFT modeling to predict reactive sites .
Q. What crystallographic challenges arise when resolving structures of fluorinated pyrimidines, and how are they addressed?
- Methodological Answer :
- Challenges : Fluorine atoms cause weak diffraction and disorder in crystal lattices. High-resolution data (d-spacing <1.0 Å) and low-temperature (100 K) data collection mitigate this .
- Refinement : SHELXL integrates anisotropic displacement parameters for F and CF groups. Hydrogen-bonding networks (e.g., N–H⋯N) stabilize molecular packing, as seen in polymorphic forms of related compounds .
- Validation : R-factors <0.05 and residual density <0.3 eÅ confirm model accuracy .
Q. How can bioactivity discrepancies between in vitro and in silico studies be reconciled for this compound?
- Methodological Answer :
- In Silico Limitations : Docking models (e.g., AutoDock Vina) may underestimate solvation effects of CF groups. MD simulations (>100 ns) improve binding affinity predictions for targets like HMG-CoA reductase .
- In Vitro Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (K values) and compare with computational results. For example, analogs show IC = 1.2 μM in enzyme assays vs. predicted 0.8 μM .
- Data Correction : Apply force field corrections (e.g., AMBER) to account for fluorine’s polar hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
